(S)-Siphos-PE
Overview
Description
(S)-Siphos-PE is a synthetic, chiral phosphonate ester that has become increasingly popular in the field of scientific research. It is an important tool for the synthesis of enantiomerically pure compounds and has been used in a variety of laboratory experiments and applications.
Scientific Research Applications
1. Spectral Image Processing
The Spectral Image Processing System (SIPS), developed at the University of Colorado, Boulder, utilizes (S)-Siphos-PE in imaging spectrometers. This system aids scientists in analyzing high spectral resolution and spatial data, streamlining the data analysis process. It is particularly beneficial for multidisciplinary research, enhancing scientific results from imaging spectrometer data (Kruse et al., 1993).
2. Hydroacylation
(S)-Siphos-PE is used in Rh-catalyzed, regio- and enantioselective intermolecular olefin hydroacylation. This process involves the addition of salicylaldehydes to homoallylic sulfides, yielding α-branched ketones with high selectivity and enantioselectivity. The methodology is applicable to various asymmetric hydroacylation reactions (Coulter et al., 2010).
3. Asymmetric Hydrogenation
(S)-Siphos-PE is integral in Rh-catalyzed asymmetric hydrogenation of functionalized olefins. The process provides alpha-amino acid derivatives with high enantioselectivity, proving useful for hydrogenating a range of substrates like enamides and beta-dehydroamino esters. This research has also contributed to understanding the catalyst structure and reaction kinetics in such hydrogenation processes (Fu et al., 2004).
4. Asymmetric Hydroformylation
In Rh-catalyzed asymmetric hydroformylation, (S)-Siphos-PE, among other chiral spiro monophosphorus ligands, has shown efficiency. The variation in alkyl groups on the amino moiety of these ligands significantly affects the reaction outcomes. This application highlights the role of (S)-Siphos-PE in producing chiral compounds (Fan et al., 2006).
5. Synthesis of Imidazolidin-2-ones
(S)-Siphos-PE is used in palladium-catalyzed alkene carboamination reactions, leading to the synthesis of enantiomerically enriched imidazolidin-2-ones. The presence of water in these reactions improves enantioselectivities, especially with electron-poor aryl halide substrates. This process is crucial for understanding the enantiodetermining steps in such chemical reactions (Hopkins & Wolfe, 2012).
properties
IUPAC Name |
N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQLIDJAURBDD-HRPAVAKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Siphos-PE | |
CAS RN |
500997-70-6, 500997-69-3 | |
Record name | (S)-SIPHOS-PE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-SIPHOS-PE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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